5-Amino-2-oxopentanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
5-amino-2-oxopentanoic acid |
InChI |
InChI=1S/C5H9NO3/c6-3-1-2-4(7)5(8)9/h1-3,6H2,(H,8,9) |
InChI Key |
BWHGMFYTDQEALD-UHFFFAOYSA-N |
SMILES |
C(CC(=O)C(=O)O)CN |
Canonical SMILES |
C(CC(=O)C(=O)O)CN |
physical_description |
Solid |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 5 Amino 2 Oxopentanoic Acid
Endogenous Formation Mechanisms and Enzymatic Catalysis
The formation of 5-amino-2-oxopentanoic acid within biological systems is primarily an enzyme-driven process.
D-Ornithine Metabolism and the Role of D-Amino-Acid Oxidase
A key pathway for the biosynthesis of this compound involves the metabolism of D-ornithine. hmdb.cabovinedb.ca The enzyme responsible for this conversion is D-amino-acid oxidase (DAO). hmdb.cabovinedb.cahmdb.ca This enzyme catalyzes the oxidative deamination of D-amino acids, including D-ornithine, to produce their corresponding 2-oxo acids. nih.gov The reaction consumes water and oxygen, yielding this compound, ammonia (B1221849), and hydrogen peroxide as products. hmdb.cabovinedb.ca
Enzymatic Reaction:
D-Ornithine + H₂O + O₂ → this compound + NH₃ + H₂O₂
This enzymatic action is crucial for regulating the levels of D-amino acids in the body. hmdb.ca
Involvement in D-Arginine and D-Ornithine Metabolic Pathways
This compound is an integral component of the D-arginine and D-ornithine metabolism pathway. hmdb.cabovinedb.cametabolomicsworkbench.orgcontaminantdb.cametabolomicsworkbench.org This pathway is significant in various organisms, including humans and cattle. hmdb.cabovinedb.cacontaminantdb.ca The conversion of D-ornithine to this compound is a key step within this metabolic route. hmdb.ca This pathway highlights the interconnectedness of amino acid metabolism and the role of specific enzymes in transforming these molecules.
Interconnections within Central Amino Acid and Nitrogen Metabolism
The role of this compound extends into the broader network of amino acid and nitrogen metabolism.
Substrate Role in General Amino Acid Metabolism
As a keto acid, this compound can serve as a substrate in various enzymatic reactions. For instance, it can participate in transamination reactions, where an amino group is transferred from an amino acid to the keto acid, a fundamental process in the synthesis and degradation of amino acids. smolecule.comsmolecule.com Its structure also allows for other transformations, such as reduction to form alcohol derivatives or decarboxylation. smolecule.comsmolecule.com
Contribution to Detoxification Processes (e.g., D-amino acid removal)
The formation of this compound from D-amino acids like D-ornithine is a key aspect of detoxification. hmdb.ca D-amino acids can be toxic to organisms by interfering with cellular processes like protein synthesis. frontiersin.org D-amino-acid oxidase, by converting these D-amino acids into their corresponding alpha-keto acids, plays a crucial role in their removal. hmdb.canih.govfrontiersin.org This process is considered a detoxification mechanism that helps to eliminate D-amino acids that may accumulate, for instance, during aging. hmdb.ca
Derived and Related Biochemical Transformations
The chemical structure of this compound makes it a precursor for the synthesis of other molecules. For example, it can be a building block in the laboratory synthesis of more complex organic compounds. Through enzymatic or chemical means, the keto group can be reduced to a hydroxyl group, or the molecule can undergo other modifications to create various derivatives. smolecule.com
Table 1: Key Enzymes and Reactions in this compound Metabolism
| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |
| D-Amino-Acid Oxidase (DAO) | D-Ornithine, H₂O, O₂ | This compound, NH₃, H₂O₂ | D-Arginine and D-Ornithine Metabolism |
| D-Ornithine:2-oxo-acid aminotransferase | D-Ornithine, 2-Oxo acid | This compound, D-Amino acid | D-Arginine and D-Ornithine Metabolism |
This table summarizes the primary enzymatic reactions involved in the formation of this compound based on available data. metabolomicsworkbench.org
Precursor Role in the Biosynthesis of 5-Aminolevulinic Acid and Heme Pathway Components
This compound is closely related to key intermediates in the biosynthesis of 5-aminolevulinic acid (ALA), the universal precursor for all tetrapyrroles, including heme, chlorophyll (B73375), and vitamin B₁₂. nih.govnih.gov The primary route for ALA synthesis in most bacteria, archaea, and plants is the C5 pathway, which utilizes the carbon skeleton of glutamate (B1630785). nih.govasm.orgmdpi.com
In this pathway, L-glutamate is first activated by being attached to a transfer RNA (tRNA) molecule, forming glutamyl-tRNA. nih.govasm.org This reaction is catalyzed by glutamyl-tRNA synthetase (GltX). nih.gov The activated glutamate is then reduced by the NADPH-dependent enzyme glutamyl-tRNA reductase (HemA) to produce glutamate-1-semialdehyde (B1620169) (GSA). nih.govnih.gov GSA is a reactive aldehyde that exists in equilibrium with its cyclic form.
| Step | Substrate | Enzyme | Product | Pathway |
|---|---|---|---|---|
| 1 | L-Glutamate + tRNAGlu | Glutamyl-tRNA synthetase (GltX) | Glutamyl-tRNAGlu | C5 Pathway |
| 2 | Glutamyl-tRNAGlu | Glutamyl-tRNA reductase (HemA) | Glutamate-1-semialdehyde (GSA) / (S)-4-Amino-5-oxopentanoate | C5 Pathway |
| 3 | Glutamate-1-semialdehyde (GSA) / (S)-4-Amino-5-oxopentanoate | Glutamate-1-semialdehyde 2,1-aminomutase (HemL) | 5-Aminolevulinic acid (ALA) | C5 Pathway |
Investigational Links to Gluconeogenesis and Ammonia Detoxification Mechanisms
Research has uncovered metabolic pathways that connect this compound to ammonia metabolism and potentially to gluconeogenesis, primarily through the catabolism of D-amino acids.
In various organisms, including humans, this compound is a product of D-arginine and D-ornithine metabolism. hmdb.cametabolomicsworkbench.orgcontaminantdb.ca The enzyme D-amino-acid oxidase, a flavoenzyme, catalyzes the oxidative deamination of various D-amino acids. hmdb.cabovinedb.ca Specifically, it acts on D-ornithine, converting it into this compound, with the concurrent production of ammonia and hydrogen peroxide. hmdb.cametabolomicsworkbench.org Similarly, D-proline can be metabolized by D-amino acid oxidase to 1-pyrroline-2-carboxylic acid, which then spontaneously hydrolyzes to this compound. chemfont.ca
The production of ammonia during the formation of this compound from D-amino acids links it directly to ammonia metabolism. The body must detoxify ammonia, primarily through the urea (B33335) cycle in the liver. solubilityofthings.com The enzymatic process that generates this compound can be viewed as a detoxification mechanism itself, as it serves to remove D-amino acids that can accumulate, for instance, during aging. hmdb.ca Glutamine, a closely related amino acid, plays a central role in transporting and detoxifying ammonia. guidechem.comrsc.org
The link to gluconeogenesis—the synthesis of glucose from non-carbohydrate precursors—is more indirect. Glutamate, a precursor in the C5 pathway, is a well-known substrate for gluconeogenesis. rsc.org Furthermore, some derivatives of this compound are noted to participate in gluconeogenesis. While direct large-scale contribution of this compound to gluconeogenesis is not firmly established, its metabolic connections to key gluconeogenic amino acids like glutamate suggest a potential, though likely minor, role.
| Metabolic Process | Associated Reaction | Key Enzyme | Relevance of this compound |
|---|---|---|---|
| Ammonia Detoxification | D-Ornithine + H₂O + O₂ → this compound + NH₃ + H₂O₂ | D-amino-acid oxidase | Product of a reaction that releases ammonia, which requires detoxification. hmdb.cametabolomicsworkbench.org |
| D-Amino Acid Catabolism | D-Proline → 1-Pyrroline-2-carboxylic acid → this compound | D-amino-acid oxidase | A key intermediate in the breakdown of D-proline. chemfont.ca |
| Gluconeogenesis | (Indirect Link) Glutamate → α-Ketoglutarate → TCA Cycle → Gluconeogenesis | Various | Metabolically linked to glutamatea, a major gluconeogenic substrate. rsc.org |
Enzymatic Interactions and Biocatalytic Transformations Involving 5 Amino 2 Oxopentanoic Acid
Molecular Recognition and Binding Properties with Specific Enzymes
5-Amino-2-oxopentanoic acid, also known as α-keto-δ-aminovaleric acid, is a metabolite involved in amino acid metabolism. maayanlab.cloudhmdb.ca Its interaction with enzymes is a key aspect of its biological role.
Substrate Specificity and Turnover Rates for Metabolic Enzymes
This compound's interaction with enzymes is defined by the specific recognition of its structure by the enzyme's active site. It can be biosynthesized from D-ornithine by the enzyme D-amino-acid oxidase. hmdb.cabovinedb.ca This reaction converts D-ornithine, in the presence of water and oxygen, into this compound, ammonia (B1221849), and hydrogen peroxide. hmdb.ca
The compound is recognized as a short-chain keto acid. hmdb.cabovinedb.ca Its structure, featuring a pentanoic acid backbone with an amino group at the fifth carbon and an oxo (keto) group at the second carbon, dictates its interaction with enzymes. hmdb.ca
Studies on ω-transaminases (ω-TAs) have highlighted the importance of the enzyme's active site structure in accommodating substrates like this compound. Most ω-TAs have a small substrate-binding pocket that typically only allows entry for substituents no larger than an ethyl group, which has historically limited the synthesis of more complex amino acids. nih.gov However, research has shown that engineering the active site of these enzymes can significantly improve their activity towards bulkier α-keto acids like 2-oxopentanoic acid. nih.govasm.org For example, a variant of an (S)-selective ω-TA from Ochrobactrum anthropi with a single L57A mutation showed a 48-fold increase in activity for 2-oxopentanoic acid. nih.gov This demonstrates that while inherent substrate specificity exists, it can be manipulated to enhance turnover rates for specific substrates.
The following table details the relative activities of engineered ω-transaminase variants with 2-oxopentanoic acid as a substrate.
| Enzyme Variant | Relative Activity (%) with 2-oxopentanoic acid |
| Wild-type OATA | 2 |
| L57A Variant | 96 (48-fold increase) |
| L57G Variant | Significantly increased |
| L57V Variant | No significant improvement |
| Data sourced from studies on active-site engineering of ω-transaminase. nih.gov |
Inhibitory Effects and Mechanisms on Enzyme Activity
While primarily a substrate, derivatives of this compound have been investigated for their inhibitory effects on various enzymes. For instance, (S)-2-amino-4-oxo-5-hydroxypentanoic acid, an analogue, acts as an antifungal agent by inhibiting homoserine dehydrogenase in Saccharomyces cerevisiae. nih.gov This enzyme is crucial for the biosynthesis of the aspartate family of amino acids (methionine, isoleucine, and threonine). nih.gov By targeting an enzyme absent in animals, this compound exhibits selective toxicity. nih.gov
Another derivative, 5-amino-2-(3,4-dimethoxyphenylsulfonamido)-5-oxopentanoic acid (SM-1), has been identified as an inhibitor of VEGFR-2 phosphorylation, a key process in angiogenesis, which is the formation of new blood vessels. cabidigitallibrary.orgresearchgate.net This inhibitory action makes it a compound of interest in cancer research. cabidigitallibrary.orgresearchgate.net
Enzyme Kinetics and Elucidation of Molecular Targets
The study of enzyme kinetics provides a quantitative understanding of how this compound and its derivatives interact with their molecular targets.
Studies on Enzyme-Substrate Interactions in Amino Acid Metabolism
This compound is involved in the metabolic pathway of D-arginine and D-ornithine. hmdb.casmolecule.com The enzyme D-amino-acid oxidase plays a key role in this pathway, converting D-ornithine to this compound. hmdb.ca This enzyme exhibits high activity towards D-amino acids with small hydrophobic side chains. hmdb.ca
Kinetic studies of leucine (B10760876) dehydrogenase (LDH) have also been conducted, which can catalyze the reversible transformation between α-keto acids and α-amino acids. mdpi.com While specific kinetic parameters for this compound with LDH are not detailed, the general mechanism involves the reduction of the α-keto acid and the simultaneous oxidation of an α-amino acid substrate. mdpi.com
Receptor Binding Affinities and Their Biochemical Implications
While direct receptor binding data for this compound is limited, studies on its derivatives provide insights into potential interactions. Docking studies of (S)-5-amino-2-(heptan-4-ylamino)-5-oxopentanoic acid (Gln-VPA) with histone deacetylase 8 (HDAC8) have been performed to explore its binding interactions. researchgate.net Similarly, derivatives like 5-amino-2-(3,4-dimethoxyphenylsulfonamido)-5-oxopentanoic acid have been studied for their binding to the active site of VEGFR-2. cabidigitallibrary.orgresearchgate.net These studies use computational molecular modeling to predict how a ligand interacts with the active site of a protein, providing an estimate of binding affinity. cabidigitallibrary.orgresearchgate.net
Biocatalytic Synthesis and Derivatization Approaches
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly specific and environmentally friendly approach to synthesizing and modifying compounds like this compound and its derivatives.
Enzymatic synthesis can be used to produce enantiomerically pure amino acids. asm.org For example, the asymmetric amination of 2-oxopentanoic acid using engineered ω-transaminases can produce optically pure L- and D-norvaline. asm.org Biocatalysis can also be employed in the synthesis of more complex derivatives, such as (S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid, where enzymes can catalyze specific reactions with high yield and specificity. smolecule.com
The following table summarizes biocatalytic approaches involving derivatives or precursors of this compound:
| Reaction | Enzyme(s) | Precursor/Substrate | Product |
| Asymmetric Amination | Engineered ω-Transaminase | 2-oxopentanoic acid | L- or D-norvaline |
| Biosynthesis | D-amino-acid oxidase | D-ornithine | This compound |
| Derivatization | Various (e.g., for peptide synthesis) | This compound derivatives | Complex peptides |
| Data compiled from various studies on biocatalytic synthesis. hmdb.caasm.orgsmolecule.com |
Application of Transaminases and Amino Acid Dehydrogenases in Synthesis
The synthesis of amino acids from their corresponding α-keto acid precursors is a cornerstone of biocatalysis. Transaminases and amino acid dehydrogenases are central to these processes, each offering distinct mechanistic advantages.
Transaminases (TAs) , particularly ω-transaminases (ω-TAs), are powerful biocatalysts for manufacturing unnatural amino acids from keto acids by utilizing inexpensive amino donors like isopropylamine (B41738). nih.gov These enzymes use pyridoxal (B1214274) 5′-phosphate (PLP) as a cofactor, which mediates the transfer of an amino group from a donor to the keto acid acceptor. mdpi.com However, the industrial application of transaminases can be limited by low equilibrium constants for reactions involving amino acids and keto acids. nih.gov To overcome this, significant research has focused on protein engineering to enhance enzyme activity and substrate scope.
A notable example is the engineering of an (S)-selective ω-transaminase from Ochrobactrum anthropi (OATA). nih.gov The small substrate-binding pocket of most wild-type ω-TAs restricts their activity to substrates with side chains no larger than an ethyl group. nih.gov Through site-directed mutagenesis, researchers have successfully engineered variants with expanded substrate pockets. The L57A variant of OATA, for instance, showed a dramatic 48-fold increase in activity towards 2-oxopentanoic acid, a close structural analog of this compound. nih.govmdpi.com This enhancement is attributed to the alanine (B10760859) substitution creating more space in the large pocket, which alters the binding of the α-carboxyl group and provides more room for bulkier substituents in the small pocket. nih.gov Such engineered enzymes demonstrate significant potential for the practical amination of bulky keto acids. nih.gov
Amino Acid Dehydrogenases (AADHs) provide an alternative route for synthesizing α-amino acids through the reductive amination of α-keto acids. mdpi.com Unlike transaminases, this reaction is not typically equilibrium-limited, but it requires a stoichiometric amount of a nicotinamide (B372718) cofactor, either NADH or NADPH. google.com To make the process economically viable, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously regenerated in situ. google.com This is often achieved by coupling the primary reaction with a second enzyme system, such as glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone (B72293) while reducing the cofactor. google.com
Research has demonstrated the use of phenylalanine dehydrogenase (PDH) from Thermoactinomyces intermedius for the reductive amination of 5-(1,3-dioxolan-2-yl)-2-oxopentanoic acid, a derivative of 2-oxopentanoic acid. researchgate.net In other work, leucine dehydrogenase (LDH) from Bacillus cereus has been used in a "transamination-like" reaction to simultaneously synthesize α-amino acids and α-keto acids without needing an external cofactor regeneration system. mdpi.com Furthermore, novel AADHs have been developed by evolving other enzymes, such as the meso-α,ε-diaminopimelate dehydrogenase (DAPD) from Bacillus sphaericus, to catalyze the stereoselective reductive amination of various keto acids. google.com
| Enzyme | Source Organism | Substrate Example | Product Example | Key Features/Cofactors | Reference |
|---|---|---|---|---|---|
| ω-Transaminase (OATA L57A variant) | Ochrobactrum anthropi (engineered) | 2-Oxopentanoic acid | L-Norvaline | Pyridoxal 5′-phosphate (PLP); uses isopropylamine as amino donor. | nih.gov |
| Phenylalanine Dehydrogenase (PDH) | Thermoactinomyces intermedius | 5-(1,3-dioxolan-2-yl)-2-oxopentanoic acid | (S)-2-amino-5-(1,3-dioxolan-2-yl)pentanoic acid | Requires NADH. | researchgate.net |
| Leucine Dehydrogenase (LDH) | Bacillus cereus | 2-Oxobutanoic acid and L-Leucine | L-2-Aminobutyric acid and 4-Methyl-2-oxopentanoic acid | Catalyzes a transamination-like reaction using catalytic NAD⁺. | mdpi.com |
| Amino Acid Dehydrogenase (AADH) | Bacillus sphaericus (evolved from DAPD) | 5,5,5-Trifluoro-2-oxopentanoic acid | (R)-2-Amino-5,5,5-trifluoropentanoic acid | Requires NADH/NADPH; coupled with GDH for cofactor regeneration. | google.com |
Stereoselective Enzymatic Routes for Chiral Forms of this compound and its Derivatives
The production of enantiomerically pure compounds is a critical challenge in pharmaceutical and chemical synthesis. mdpi-res.com Enzymatic routes are particularly advantageous for creating chiral molecules due to the inherent stereoselectivity of enzymes.
The asymmetric amination of prochiral keto acids is a powerful strategy for producing optically pure amino acids. The engineered L57A variant of the ω-transaminase from Ochrobactrum anthropi serves as a prime example. When used for the asymmetric synthesis of L-norvaline from 2-oxopentanoic acid and isopropylamine, the reaction achieved a conversion of over 99% with an enantiomeric excess (e.e.) greater than 99.9%. nih.govasm.org The same enzyme can also be applied in the kinetic resolution of racemic amino acids, such as producing D-norvaline with >99% e.e. from a racemic mixture. nih.gov
Amino acid dehydrogenases also facilitate highly stereoselective transformations. For example, the synthesis of L-6-hydroxynorleucine from its keto acid precursor using glutamate (B1630785) dehydrogenase resulted in a product with 99% e.e. researchgate.net This high degree of stereocontrol is crucial for the synthesis of complex chiral intermediates for pharmaceuticals. researchgate.net
More complex stereoselective syntheses can be achieved using multi-enzyme cascades. Efficient bi-enzymatic cascades combining aldolases and α-transaminases have been designed for the one-step synthesis of various isomers of γ-hydroxy-α-amino acids from simple substrates. researchgate.net These recycling cascades offer high atom economy and stereoselectivity while shifting the unfavorable equilibrium of the transamination reaction. For instance, this approach has been used to prepare L-syn or anti-4-hydroxyglutamic acid and D-anti-4,5-dihydroxynorvaline in high yields (83-95%) and with excellent stereocontrol. researchgate.net Such systems demonstrate the power of combining enzymes to control the formation of multiple stereocenters in a single pot, providing access to a wide range of bioactive, chiral amino acid derivatives. researchgate.net
| Enzyme/System | Substrate | Product | Stereoselectivity Outcome | Reference |
|---|---|---|---|---|
| ω-Transaminase (OATA L57A variant) | 2-Oxopentanoic acid | L-Norvaline | >99.9% e.e. | nih.govasm.org |
| ω-Transaminase (OATA L57A variant) | rac-Norvaline | D-Norvaline | >99% e.e. (via kinetic resolution) | nih.gov |
| Glutamate Dehydrogenase | 2-Keto-6-hydroxyhexanoic acid | L-6-Hydroxynorleucine | 99% e.e. | researchgate.net |
| Aldolase-Transaminase Cascade | Glycolaldehyde and Pyruvic acid derivative | D-anti-4,5-dihydroxynorvaline | High diastereoselectivity and enantioselectivity | researchgate.net |
| Aldolase-Transaminase Cascade | Glyoxylic acid derivative | L-syn-4-Hydroxyglutamic acid | High diastereoselectivity and enantioselectivity | researchgate.net |
Chemical Synthesis Strategies and Derivatization of 5 Amino 2 Oxopentanoic Acid
Methodologies for Chemical Synthesis of 5-Amino-2-oxopentanoic Acid
The chemical synthesis of this compound can be achieved through several strategic pathways, primarily involving selective oxidation of amino acid precursors or reductive amination of corresponding keto acids.
One of the prominent methods for synthesizing this compound involves the selective oxidation of L-glutamic acid. This process typically targets the γ-carboxyl group for reduction to an aldehyde, yielding L-glutamic-γ-semialdehyde, which is a tautomer of (2S)-2-amino-5-oxopentanoic acid. nih.gov This transformation can be accomplished using various oxidizing agents, with careful control of reaction conditions to prevent over-oxidation or side reactions. For instance, enzymatic approaches using vanadium chloroperoxidase have been explored for the oxidative decarboxylation of glutamic acid, which can be tailored to yield related compounds. researchgate.net The choice of oxidant and reaction parameters is crucial for achieving high selectivity and yield.
Reductive amination of α-keto acids serves as a fundamental and widely applied method for the synthesis of α-amino acids. wpmucdn.com In the context of this compound, this would involve the reductive amination of a suitable precursor like α-ketoglutaramic acid. This process entails the reaction of the keto acid with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the corresponding amine. nih.govnih.gov Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) being a common choice in non-enzymatic model studies due to its selectivity. nih.govnih.govresearchgate.net
Studies comparing the non-enzymatic reductive amination of different α-keto acids have shown that the reactivity can vary significantly. For example, the formation of glutamate (B1630785) from α-ketoglutarate is kinetically and thermochemically less favored compared to the formation of other amino acids like aspartate and alanine (B10760859) from their respective keto acid precursors. nih.gov This highlights the importance of optimizing reaction conditions to favor the formation of the desired amino acid. Enzymatic reductive amination, often employing amino acid dehydrogenases with cofactor regeneration systems, offers a highly efficient and stereoselective alternative for producing chiral amino acids. wpmucdn.com
Rational Design and Synthesis of Functionalized Derivatives
The functionalization of this compound allows for the modulation of its physicochemical properties and biological activity. This involves the strategic introduction of various chemical moieties through techniques such as the use of protecting groups, amidation, and halogenation.
In the synthesis of derivatives of this compound, protecting groups are essential to prevent unwanted side reactions at the amino and carboxylic acid functionalities. biosynth.com The choice of protecting group is critical and depends on the specific reaction conditions and the desired final product.
For the α-amino group, common protecting groups in peptide synthesis include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). biosynth.compeptide.com The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is typically removed using piperidine (B6355638). peptide.comug.edu.pl The orthogonality of these protecting groups allows for selective deprotection at different stages of a synthetic sequence. biosynth.com
For the carboxylic acid groups, esterification is a common protection strategy. Methyl or ethyl esters can be removed by saponification, though this can sometimes lead to side reactions like epimerization. ug.edu.pl Other protecting groups like benzyl (B1604629) (Bn) esters, which can be removed by hydrogenolysis, offer milder deprotection conditions. The selection of an appropriate protecting group strategy is fundamental for the successful synthesis of complex derivatives. biosynth.com
Table 1: Common Protecting Groups in Amino Acid Synthesis
| Protecting Group | Abbreviation | Target Functional Group | Deprotection Conditions |
| tert-Butyloxycarbonyl | Boc | α-Amino | Acid (e.g., TFA) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Base (e.g., Piperidine) |
| Benzyloxycarbonyl | Z or Cbz | α-Amino | Hydrogenolysis |
| Benzyl ester | Bn | Carboxyl | Hydrogenolysis |
| Methyl ester | Me | Carboxyl | Saponification (e.g., LiOH) |
| Ethyl ester | Et | Carboxyl | Saponification (e.g., LiOH) |
Further derivatization of this compound can be achieved through various chemical modifications, including amidation and halogenation. Amidation of the carboxylic acid groups can be accomplished by reacting the acid with an amine in the presence of a coupling agent. This modification can significantly alter the polarity and hydrogen bonding capabilities of the molecule.
Halogenation, the introduction of halogen atoms, can profoundly impact the physicochemical and structural properties of amino acids and peptides. mdpi.com For instance, fluorination has been shown to enhance the thermal and proteolytic stability of proteins. mdpi.com The introduction of halogens can be achieved through various synthetic methods, depending on the desired position and type of halogen. These modifications can be used to fine-tune the biological activity of this compound derivatives.
The synthesis of specific stereoisomers of this compound derivatives is crucial, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. chimia.ch Several strategies can be employed to achieve enantioselective synthesis.
One common approach is the use of chiral auxiliaries. For example, a Strecker reaction, which involves the reaction of an aldehyde with an amine and a cyanide source, can be made stereoselective by using a chiral amine like (R)-2-phenylglycinol. nih.gov The resulting diastereomers can then be separated, and the chiral auxiliary removed to yield the enantiomerically enriched amino acid.
Enzymatic methods also offer a powerful tool for the asymmetric synthesis of chiral amino acids. rsc.org Enzymes such as transaminases and amino acid dehydrogenases can catalyze reactions with high stereoselectivity, providing an efficient route to optically pure amino acids. wpmucdn.comrsc.org These methods are often preferred for their mild reaction conditions and high enantiomeric excesses.
This compound as a Versatile Synthetic Building Block
This compound, a bifunctional molecule containing both a ketone and an amino group, presents a unique scaffold for synthetic chemists. Its structure allows for a variety of chemical transformations, making it a valuable starting material for the creation of more complex molecules. The presence of a terminal primary amine and an alpha-keto acid functionality within a five-carbon chain offers strategic advantages for constructing diverse molecular architectures, particularly heterocyclic systems and tailored peptide-like structures.
Utilization in the Construction of Complex Organic Molecules
The strategic placement of reactive functional groups in this compound allows it to serve as a linchpin in the synthesis of intricate organic structures. Amino acids are well-established precursors in the synthesis of nitrogen-containing heterocyclic compounds, which form the core of many natural products and pharmaceutical agents. The dual reactivity of this compound makes it particularly amenable to intramolecular cyclization reactions to form saturated nitrogen heterocycles like piperidines, which are significant structural motifs in numerous alkaloids and therapeutic compounds.
By leveraging the primary amine and the ketone, chemists can orchestrate cyclization cascades. For instance, reductive amination of the ketone with the internal amine group can lead directly to the formation of a piperidine ring system. Further derivatization of the carboxylic acid and the amine can introduce additional complexity and stereochemical control. This approach is fundamental in building libraries of substituted piperidines for drug discovery programs.
The general utility of amino acids in constructing various heterocyclic systems suggests a broad potential for this compound. These reactions often involve the initial conversion of the amino acid into a more reactive intermediate, which then undergoes cyclization.
Table 1: Potential Heterocyclic Scaffolds Derivable from Amino Acid Precursors
| Precursor Functional Groups | Heterocyclic System | Potential Synthetic Strategy |
|---|---|---|
| Amine, Ketone, Carboxylic Acid | Substituted Piperidines | Intramolecular Reductive Amination |
| Amine, Carboxylic Acid | Lactams (e.g., Piperidin-2-ones) | Intramolecular Amide Bond Formation |
| Amine, Carboxylic Acid | Fused Bicyclic Systems | Multi-step sequence involving cyclization |
While specific examples detailing the extensive use of this compound in total synthesis are not widely documented in mainstream literature, the fundamental principles of organic synthesis strongly support its potential. Its structure is analogous to precursors used in the biosynthesis of alkaloids, where amino acids like lysine (B10760008) and ornithine are cyclized to form piperidine and pyrrolidine (B122466) rings, respectively.
Precursor Design for Advanced Research Probes and Compounds
The development of sophisticated molecular tools for biological research, such as imaging agents and affinity probes, often relies on precursors that can be readily modified or labeled. This compound is a promising candidate for the design of such advanced compounds.
One of the most direct applications is in the synthesis of its biologically relevant isomer, 5-aminolevulinic acid (5-ALA). 5-ALA is the first compound in the porphyrin synthesis pathway and is used clinically as a photosensitizing agent for photodynamic therapy and fluorescence-guided surgery. nih.gov The biosynthesis of 5-ALA in many organisms proceeds from glutamic acid via the C5 pathway, highlighting the biochemical relevance of the five-carbon amino acid backbone. wikipedia.org Synthetic routes that can efficiently produce 5-ALA and its derivatives from stable precursors are of significant interest.
Furthermore, the incorporation of isotopic labels (e.g., ¹³C, ¹⁵N, ²H) into this compound can transform it into a valuable tracer for metabolic studies. Radiolabeled amino acids are a critical class of imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) in oncology. nih.gov These tracers target the upregulated amino acid transport systems in tumor cells. A radiolabeled version of this compound or its derivatives could be developed as novel PET ligands for imaging specific metabolic pathways or tumors.
The principles of combinatorial chemistry, which involve the rapid synthesis of large libraries of diverse molecules, can also be applied. researchgate.net Using this compound as a core scaffold, chemists can generate libraries of related compounds by systematically varying substituents at the amine and carboxylic acid positions. These libraries can then be screened for biological activity, accelerating the discovery of new lead compounds for drug development.
Table 2: Applications of Amino Acid-Based Precursors in Research Probes
| Precursor | Probe Type | Application | Key Features |
|---|---|---|---|
| This compound | Precursor to 5-ALA | Photodynamic Therapy, Fluorescence Imaging | Biosynthetically relevant scaffold |
| Isotope-labeled this compound | Metabolic Tracer | Metabolic flux analysis | Stable or radioactive isotope incorporation |
| Radiolabeled this compound derivative | PET/SPECT Imaging Agent | Oncologic Imaging | Targeting amino acid transporters in tumors |
The versatility of this compound as a synthetic precursor is rooted in its bifunctional nature, providing a foundation for creating a wide array of complex and functionally rich molecules for both synthetic and biomedical applications.
Investigational Roles and Biochemical Significance of 5 Amino 2 Oxopentanoic Acid in Diverse Biological Systems
Occurrence and Functional Characterization Across Life Forms (e.g., Bacteria, Plants, Mammals)
5-Amino-2-oxopentanoic acid is a metabolite that exists in virtually all living organisms, from bacteria to humans. hmdb.cabovinedb.ca Its primary role is linked to amino acid metabolism. In mammals, including cattle and humans, it is a known participant in the D-arginine and D-ornithine metabolism pathway. hmdb.cabovinedb.cametabolomicsworkbench.orgcontaminantdb.ca
The biosynthesis of this compound can occur from the amino acid D-ornithine, a reaction catalyzed by the enzyme D-amino-acid oxidase. hmdb.cabovinedb.cacontaminantdb.cahmdb.ca Another biosynthetic route involves the breakdown of D-proline, which is first converted by D-amino acid oxidase to an intermediate that then spontaneously transforms into this compound. chemfont.ca In plants, related compounds are crucial for various functions, including acting as antioxidants and precursors to defense compounds. wikipedia.org While it is a component of general metabolic pathways, its specific functional characterizations can differ across biological kingdoms. kegg.jp
Table 1: Metabolic Pathways Involving this compound in Humans
| Pathway ID | Human Pathway Name | Number of Reactions Involving the Compound |
|---|---|---|
| hsa00472 | D-Arginine and D-ornithine metabolism | 1 |
| hsa01100 | Metabolic pathways | 1 |
Data sourced from KEGG human pathways. metabolomicsworkbench.org
Modulation of Cellular and Metabolic Processes in Research Models
In research models, this compound is recognized as a metabolic intermediate that can influence various cellular processes. smolecule.com It can serve as a substrate for aminotransferases (transaminases), enzymes that catalyze the transfer of an amino group to a keto acid, thereby creating a new amino acid. smolecule.comsmolecule.comnih.gov This reactivity is central to its role in interconnecting different metabolic pathways. nih.gov Studies suggest it could function as a detoxifying agent by helping to clear D-amino acids that accumulate during aging processes. hmdb.ca
The compound is intrinsically linked to amino acid homeostasis through its role in transamination and as a precursor in the biosynthesis of other amino acids. smolecule.com By participating in reactions that convert it into new amino acids, it directly contributes to maintaining the cellular pool of these essential building blocks. smolecule.comnih.gov As a product of D-ornithine and D-proline metabolism, its formation and subsequent conversion are key steps in the regulation of these amino acids. bovinedb.cachemfont.ca While not directly studied in the context of protein synthesis, its function as an amino acid precursor is a fundamental prerequisite for the assembly of proteins.
Derivatives as Probes for Molecular Mechanism Studies
Derivatives of this compound have been synthesized and utilized as specialized tools in biomedical research. These modified molecules serve as probes to investigate complex molecular mechanisms, including tumor metabolism and epigenetic regulation. tandfonline.comresearchgate.net
Derivatives of the glutamine family, to which this compound is related, are of significant interest in oncology for the development of PET radiotracers. tandfonline.comnih.gov Researchers have developed a multi-step synthesis for (2S)-tert-butyl 2-(2-bromopropanamido)-5-oxo-5-(tritylamino)pentanoate, a precursor for the PET tracer (2S)-5-amino-2-(2-[¹⁸F]fluoropropanamido)-5-oxopentanoic acid ([¹⁸F]FPGLN). tandfonline.com This and other ¹⁸F-labeled amino acid derivatives are used in PET imaging to visualize tumors, which often exhibit altered amino acid metabolism. tandfonline.comnih.gov The longer half-life of the ¹⁸F isotope makes it particularly suitable for such clinical research applications. acs.org
Synthetic derivatives of this compound have been designed to function as enzyme inhibitors for therapeutic research. researchgate.netnih.gov One such derivative, (S)-5-amino-2-(heptan-4-ylamino)-5-oxopentanoic acid (Gln-VPA), was created by combining glutamine and valproic acid. researchgate.netnih.gov Docking studies showed this molecule could bind to the catalytic site of histone deacetylase 8 (HDAC8), an enzyme often implicated in cancer. researchgate.netnih.gov Subsequent evaluations in HeLa cancer cells confirmed its activity as an HDAC inhibitor. researchgate.netnih.gov Other research has focused on designing 5-(4-(substituted)phenylamino)-5-oxopentanoic acids as potential HDAC inhibitors for their cytotoxic effects on cancer cell lines. nih.gov Another derivative, 5-Amino-2-(3,4-dimethoxyphenylsulfonamido)-5-oxopentanoic acid (SM-1), has been identified as an inhibitor of VEGFR-2, a key protein in angiogenesis, showing potential as an anticancer agent in multiple myeloma cell lines. cabidigitallibrary.orgresearchgate.net
Table 2: Investigational Derivatives of this compound
| Derivative Name | Investigational Role | Target/Application | Research Model |
|---|---|---|---|
| (S)-5-amino-2-(heptan-4-ylamino)-5-oxopentanoic acid (Gln-VPA) | Histone Deacetylase (HDAC) Inhibitor | HDAC8 | HeLa cells, Human dermal fibroblasts |
| (2S)-5-amino-2-(2-[¹⁸F]fluoropropanamido)-5-oxopentanoic acid ([¹⁸F]FPGLN) | PET Radiotracer | Tumor Imaging | Preclinical studies |
| 5-(4-(substituted)phenylamino)-5-oxopentanoic acids | Histone Deacetylase (HDAC) Inhibitor | HDAC isoforms | HepG2 cancer cell line |
| 5-Amino-2-(3,4-dimethoxyphenylsulfonamido)-5-oxopentanoic acid (SM-1) | Antiangiogenic Agent | VEGFR-2 | HUVEC, RPMI-8226 cell lines |
Data compiled from multiple research sources. tandfonline.comnih.govnih.govcabidigitallibrary.orgresearchgate.net
Advanced Analytical Methodologies in 5 Amino 2 Oxopentanoic Acid Research
Chromatographic Separation and Quantification Techniques
Chromatographic methods are fundamental for isolating 5-amino-2-oxopentanoic acid from complex biological matrices and for determining its concentration. High-performance liquid chromatography (HPLC) is a cornerstone technique in this regard, offering high resolution and sensitivity. who.intmyfoodresearch.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of amino acids like this compound. who.int It is widely used for both purity assessment and quantitative measurements in various samples. myfoodresearch.com Due to the fact that most amino acids are not chromophoric, derivatization is often necessary to make them detectable by UV-Vis or fluorescence detectors. myfoodresearch.com Common derivatization agents include 9-fluorenylmethyloxycarbonyl chloride (FMOC) and o-phthaldialdehyde (OPA). nih.govbevital.no
Reversed-phase HPLC (RP-HPLC) is a frequently employed mode, often after pre-column derivatization. who.int However, for the analysis of underivatized, polar amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative. jocpr.comnih.gov HILIC allows for the retention and separation of polar compounds that are not well-retained on traditional reversed-phase columns. jocpr.com For instance, a HILIC-MS method has been successfully used to detect and quantify over 150 polar and ionic metabolites, including amino acids, in a single run. nih.gov
The purity of commercially available standards, such as 2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid, is often confirmed by HPLC to be ≥98.0%. avantorsciences.com
Table 1: HPLC Methods for Amino Acid Analysis
| Technique | Principle | Detection | Derivatization | Advantages | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Separation based on hydrophobicity. | UV-Vis, Fluorescence | Often required (e.g., FMOC, OPA) | High efficiency and resolution. | who.int |
| HILIC | Separation based on hydrophilicity. | Mass Spectrometry (MS) | Not always necessary. | Excellent for polar compounds. | jocpr.comnih.gov |
| Ion-Exchange | Separation based on charge. | UV-Vis (post-column with ninhydrin) | Post-column derivatization. | Well-established for amino acids. | bevital.no |
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecule's structure. rsc.org
Predicted ¹H NMR data for this compound in D₂O shows characteristic signals for the protons along the pentanoic acid chain. bovinedb.ca For example, the protons on the carbon adjacent to the amino group (C5) and the protons on the carbons within the chain (C3 and C4) would have distinct chemical shifts and coupling patterns. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to resolve overlapping signals and confirm connectivity between protons and carbons.
Table 2: Predicted ¹H NMR Data for this compound in D₂O (500 MHz)
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| 3.04 | t | H on C5 |
| 2.92 | dt | H on C3 |
| 2.85 | dt | H on C3 |
| 1.92 | m | H on C4 |
| 1.71 | m | H on C4 |
Data sourced from the Bovine Metabolome Database. bovinedb.ca
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for analyzing its fragmentation patterns to confirm its structure. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. nih.gov The calculated exact mass for the [M+H]⁺ ion of this compound (C₅H₉NO₃) is 132.0604. nih.gov
In mass spectrometry, ketones and aldehydes undergo characteristic fragmentation patterns. jove.com The main fragmentation mechanisms for aliphatic ketones include α-cleavage and McLafferty rearrangement. jove.comlibretexts.orgyoutube.com
α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group, resulting in a stable acylium ion. jove.comyoutube.comuou.ac.in
McLafferty Rearrangement: This occurs in carbonyl compounds that have a hydrogen atom on the gamma-carbon. It involves the transfer of this hydrogen to the carbonyl oxygen, followed by cleavage of the bond between the alpha and beta carbons. jove.comlibretexts.orguou.ac.in
For this compound, these fragmentation pathways would lead to specific fragment ions that can be used for its identification. Negative ion electrospray ionization MS has also been shown to be effective for the analysis of related keto acids, providing abundant [M-H]⁻ ions. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would show characteristic absorption bands for the key functional groups.
Key expected IR absorption bands for this compound include:
A strong, broad band for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
A strong absorption for the C=O stretch of the ketone, usually around 1715 cm⁻¹.
Another strong C=O stretch for the carboxylic acid, typically around 1710-1760 cm⁻¹.
N-H stretching vibrations for the primary amine, which appear as two bands in the 3500-3300 cm⁻¹ region.
N-H bending vibrations around 1650-1580 cm⁻¹.
The presence and position of these bands provide strong evidence for the structure of this compound.
Metabolomics Approaches for Global Analysis
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. mdpi.com this compound is a metabolite involved in pathways such as D-arginine and D-ornithine metabolism. metabolomicsworkbench.orghmdb.ca Untargeted metabolomics studies, often employing high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), can detect thousands of metabolites simultaneously, including this compound. nih.govmdpi.com
These global analyses are crucial for understanding the metabolic context in which this compound exists and how its levels change in response to various physiological or pathological conditions. For example, metabolomic analysis has been used to study metabolic disorders like acute intermittent porphyria, where precursors in the heme biosynthesis pathway are altered. researchgate.netmdpi.com In such studies, identifying changes in the levels of this compound and related metabolites can provide insights into disease mechanisms and potential biomarkers.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 9-fluorenylmethyloxycarbonyl chloride |
| o-phthaldialdehyde |
| 2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid |
| D-arginine |
| D-ornithine |
Untargeted Metabolomic Profiling for Discovery of Related Pathways
Untargeted metabolomics serves as a powerful hypothesis-generating tool, enabling the comprehensive analysis of all measurable small molecules in a biological sample. This approach has been instrumental in elucidating metabolic pathways associated with this compound, primarily through the identification of the D-arginine and D-ornithine metabolism pathway as a significantly perturbed route in various research models.
In studies of metabolic diseases, untargeted metabolomics has repeatedly highlighted the D-arginine and D-ornithine metabolism pathway. For instance, research on type 2 diabetes mellitus (T2DM) in rat models identified this pathway as being significantly modulated by therapeutic interventions. arvojournals.org Similarly, in human studies, this pathway was found to be one of the most significantly enriched in patients with coronary heart disease, indicating a systemic metabolic alteration involving the constituents of this pathway. bovinedb.ca Further research into autoimmune conditions, such as Vogt-Koyanagi-Harada and Behcet's disease, also revealed significant alterations in the D-arginine and D-ornithine metabolism pathway in the aqueous humor of affected individuals. nih.gov
The consistent identification of this pathway across different disease models and biological samples underscores the utility of untargeted metabolomics in discovering the broader metabolic context of this compound. These findings suggest that the metabolic flux through this pathway, and consequently the levels of this compound, may be indicative of or mechanistically linked to these pathological states. The biosynthesis of this compound occurs via the action of the enzyme D-amino-acid oxidase on D-ornithine, a key step within this pathway. hmdb.caacs.orghmdb.ca The Human Metabolome Database (HMDB) and the Bovine Metabolome Database (BMDB) both confirm that this compound is a component of the D-arginine and D-ornithine metabolism pathway. bovinedb.cahmdb.caacs.org
The following table summarizes findings from various untargeted metabolomics studies that have implicated the D-arginine and D-ornithine metabolism pathway, and by extension, this compound, in different research contexts.
| Research Area | Biological Sample | Key Finding Related to the Pathway |
| Type 2 Diabetes Mellitus | Rat Serum | Pathway was significantly regulated by red ginseng extract intervention. arvojournals.org |
| Coronary Heart Disease | Human Plasma | Pathway was highly enriched in patients compared to controls. bovinedb.ca |
| Autoimmune Uveitis | Human Aqueous Humor | Pathway was significantly perturbed in patients with Behcet's Disease. nih.gov |
| Hepatitis B | Mouse Serum | Pathway was identified as being affected by the antiviral agent syringin. nih.gov |
| Leishmaniasis | Mouse Tissues/Biofluids | Pathway was found to be highly altered in infected mice. frontiersin.org |
| Acute Graft vs. Host Disease | Human Blood | Pathway was among the most strongly associated with the condition. nih.gov |
Quantitative Metabolomics for Biomarker Identification in Research Contexts
Following the hypothesis-generating phase of untargeted metabolomics, quantitative metabolomics is employed to validate and precisely measure the concentrations of specific metabolites, such as this compound, for potential biomarker applications in research. This targeted approach offers higher sensitivity and specificity, which is crucial for establishing robust associations between a metabolite and a particular biological state or disease model.
A notable example of this application comes from a study on diabetic complications in a mouse model. Using untargeted metabolomics, researchers first identified metabolic disturbances in the lenses and retinas of diabetic mice. nih.govresearchgate.net A key finding was the role of Lipocalin-2 (LCN2), a protein involved in inflammation and metabolism. In LCN2 gene knockout (LCN2−/−) diabetic mice, a subsequent untargeted analysis revealed that the levels of several metabolites were restored to those of the normal control group. arvojournals.orgnih.gov Among these was This compound . arvojournals.orgnih.gov This finding points to the potential of this compound as a research biomarker to study the pathological mechanisms of diabetic retinopathy and the metabolic functions of LCN2. arvojournals.orgnih.gov
The quantitative analysis of this compound in research settings is underpinned by advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods allow for the precise measurement of metabolites in complex biological matrices. A strategy for large-scale quantitative metabolomics has been described that is capable of detecting and quantifying a wide range of polar metabolites, including this compound. nih.gov The table below provides an example of the analytical parameters used for the identification of this compound in a quantitative metabolomics workflow.
| Metabolite | Chemical Formula | Theoretical m/z | Detected m/z | Retention Time (min) |
| This compound | C5H9NO3 | 131.05824 | 131.05795 | 8.19 |
Data adapted from a study on large-scale quantitative metabolomics. nih.gov
This level of analytical detail is essential for the validation of biomarkers in a research context. By accurately quantifying changes in this compound levels in response to genetic modifications (like the LCN2 knockout) or therapeutic interventions, researchers can gain deeper insights into the metabolic pathways at play and identify potential targets for further investigation. The use of quantitative metabolomics, therefore, transforms the initial broad discoveries from untargeted profiling into specific, measurable data points that can advance the understanding of complex biological systems.
Future Directions and Emerging Research Avenues for 5 Amino 2 Oxopentanoic Acid
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of efficient and environmentally friendly methods for synthesizing 5-amino-2-oxopentanoic acid and its derivatives is a key area of future research. Current strategies include both chemical and biological approaches.
One promising chemical method is the asymmetric reductive amination of ketone precursors. For instance, the conversion of a β-keto acid like 2-oxopentanoic acid can be achieved with high enantioselectivity using a ruthenium-based catalyst. This method offers a streamlined route to chiral amines, which are valuable in pharmaceutical development. Another approach involves the bromination of levulinic acid followed by azidation and amination, providing an efficient three-step synthesis. researchgate.net
From a sustainability perspective, microbial fermentation presents a scalable and green alternative. A patented fermentation route utilizes pyruvate (B1213749), derived from renewable resources like sugars, to produce C5 intermediates that can be converted to the target compound.
Future research will likely focus on optimizing these methods to improve yields, reduce costs, and minimize environmental impact. The development of novel catalysts and the engineering of microbial strains for more efficient production are active areas of investigation. researchgate.net
Engineering of Biocatalytic Systems for Enhanced Efficiency and Specificity
Biocatalysis offers a powerful tool for the synthesis of this compound and related compounds with high specificity. Enzymes like D-amino-acid oxidase can catalyze the conversion of D-ornithine to this compound. bovinedb.cahmdb.ca This enzymatic reaction is a key step in the D-arginine and D-ornithine metabolism pathway. bovinedb.ca
Recent advancements in enzyme engineering are focused on improving the efficiency and substrate scope of these biocatalysts. For example, ω-transaminases are being engineered to accept bulkier substrates, such as 2-oxopentanoic acid, for the production of unnatural amino acids. mdpi.comasm.org By modifying the active site of these enzymes, researchers have been able to significantly increase their activity towards non-natural substrates. asm.org
Deeper Elucidation of Regulatory Mechanisms Governing its Biosynthesis and Metabolism
Understanding the intricate regulatory networks that control the biosynthesis and metabolism of this compound is crucial for manipulating its levels for therapeutic or biotechnological purposes. In many organisms, this compound is part of the D-arginine and D-ornithine metabolism pathway. bovinedb.cahmdb.ca The enzyme D-amino-acid oxidase plays a key role in its biosynthesis from D-ornithine. hmdb.ca
Another metabolic route involves the breakdown of D-proline. D-amino acid oxidase converts D-proline to 1-pyrroline-2-carboxylic acid, which then spontaneously hydrolyzes to form this compound. chemfont.ca
Future research will aim to identify and characterize the genes and enzymes involved in these pathways, as well as the regulatory factors that control their expression and activity. This knowledge will be essential for developing strategies to either increase the production of this compound or to modulate its metabolic fate.
Exploration of Undiscovered Biological Roles and Interconnections within Complex Systems
While the role of this compound in D-amino acid metabolism is established, its full range of biological functions remains to be explored. bovinedb.ca As a metabolite, it is involved in nitrogen metabolism and has been identified in humans. smolecule.com Derivatives of similar compounds have been shown to influence neurotransmitter levels, suggesting potential roles in neurological processes. smolecule.com
The structural similarity of this compound to other biologically active molecules suggests that it may have undiscovered roles in cell signaling or as a precursor for other important compounds. smolecule.com For example, it serves as a building block for the synthesis of more complex molecules in chemical research.
Future investigations will likely employ "omics" technologies, such as metabolomics and proteomics, to identify new pathways and biological processes in which this compound is involved. Uncovering these new roles could open up novel therapeutic avenues.
Application of Computational Chemistry and Systems Biology in Understanding its Interactions and Functions
Computational chemistry and systems biology are becoming indispensable tools for studying the interactions and functions of molecules like this compound. Molecular modeling techniques, such as docking, can predict how this compound interacts with the active sites of enzymes and receptors. cabidigitallibrary.orgsmolecule.com This information is invaluable for understanding its mechanism of action and for designing more potent and selective derivatives. cabidigitallibrary.org
For instance, in silico studies have been used to enhance the binding properties of a derivative of this compound to Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. cabidigitallibrary.org By generating and evaluating thousands of virtual compounds, researchers were able to identify candidates with improved binding interactions. cabidigitallibrary.org
The integration of computational and experimental approaches will be critical for a comprehensive understanding of the biological significance of this compound and for harnessing its potential for various applications.
Q & A
Q. What is the biosynthesis pathway of 5-amino-2-oxopentanoic acid in mammalian systems?
this compound is primarily derived from D-proline catabolism. The pathway involves two key steps:
Oxidation of D-proline : D-amino acid oxidase (DAO) catalyzes the conversion of D-proline to 1-pyrroline-2-carboxylic acid, generating hydrogen peroxide as a byproduct .
Spontaneous degradation : 1-pyrroline-2-carboxylic acid undergoes non-enzymatic hydrolysis to form this compound .
Methodological Note : To validate this pathway, use LC-MS/MS with isotopically labeled D-proline (e.g., D-proline-¹³C₅) to track metabolic intermediates in hepatic cell lysates.
Q. How can researchers distinguish this compound from its structural isomers?
Key analytical strategies include:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Utilize derivatization (e.g., TMS or TBDMS) and compare Kovats Retention Indices (RI). For example:
| Derivative | Column Type | Kovats RI | Reference |
|---|---|---|---|
| TMS (non-polar) | DB-5MS | 1,450 | |
| TBDMS (polar) | HP-INNOWax | 1,890 |
- Nuclear Magnetic Resonance (NMR) : Focus on δ 2.8–3.2 ppm (α-keto proton) and δ 1.6–1.9 ppm (β-methylene protons) in ¹H-NMR spectra .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported metabolic roles of this compound?
Discrepancies arise from its dual roles:
- Proline catabolism : Primary pathway in humans .
- D-arginine/D-ornithine metabolism : Observed in Daphnia pulex and arthropods, where it participates in ammonia detoxification .
Resolution Strategy :
Conduct species-specific isotope tracing (e.g., ¹⁵N-labeled ornithine).
Use CRISPR-Cas9 knockout models to silence DAO or arginase isoforms and monitor pathway flux .
Q. How can this compound be synthesized for isotopic labeling studies?
Two validated methods:
- Enzymatic synthesis : Incubate D-proline with purified DAO (e.g., porcine kidney source) under aerobic conditions. Yield: ~85% .
- Chemical oxidation : Treat L-proline with vanadium(V) oxoanions in basic aqueous solution. This method avoids enzymatic limitations but requires rigorous pH control (pH 10–12) .
Optimization Tip : For ¹³C-labeled analogs, use ¹³C₅-D-proline as a substrate in enzymatic synthesis to achieve >95% isotopic purity .
Q. What are the challenges in quantifying this compound in complex biological matrices?
Key issues and solutions:
- Matrix interference : Use solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) to isolate acidic metabolites .
- Low abundance : Employ stable isotope dilution assays (SIDA) with deuterated internal standards (e.g., this compound-d₃) .
- Degradation during storage : Stabilize samples with 0.1% formic acid and store at −80°C .
Data Contradiction Analysis
Q. Why do some studies report this compound as a biomarker for oxidative stress, while others do not?
Divergent findings stem from:
- Species variability : Elevated levels correlate with oxidative stress in Daphnia pulex but not in mammals .
- Analytical sensitivity : Studies using low-resolution MS may miss trace quantities (<1 nM) in human plasma .
Recommendation : Validate findings across multiple platforms (e.g., high-resolution LC-QTOF-MS and GC-MS) and species models.
Experimental Design Guidelines
Q. How to design a study investigating the role of this compound in cross-species metabolic adaptation?
Model selection : Compare arthropods (e.g., Daphnia pulex) and mammals (e.g., murine hepatocytes) .
Intervention : Use RNAi to silence DAO or overexpress arginase.
Endpoint analysis : Quantify ammonia, hydrogen peroxide, and ATP levels via fluorometric assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
